2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile
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Overview
Description
2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted aniline moiety and a dimethylamino group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors, with careful monitoring of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of
Properties
IUPAC Name |
2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-11-13(16)5-4-6-14(11)19-8-7-15(20(2)3)12(9-17)10-18/h4-8,19H,1-3H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNQJDZFFMDWDW-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=CC(=C(C#N)C#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C/C(=C(C#N)C#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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